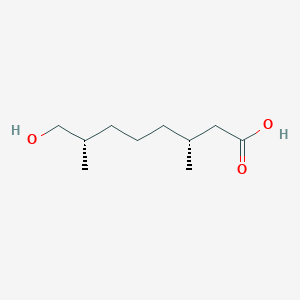
3R,7S-Dimethyl-8-hydroxyoctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3R,7S-Dimethyl-8-hydroxyoctanoic acid is a chemical compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . This compound is characterized by its specific stereochemistry, with the 3R and 7S configurations indicating the spatial arrangement of its atoms. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:
Hydroxylation: Introduction of a hydroxyl group (-OH) to the precursor molecule.
Methylation: Addition of methyl groups (-CH₃) to specific positions on the carbon chain.
Oxidation: Conversion of alcohol groups to carboxylic acids.
Analyse Des Réactions Chimiques
3R,7S-Dimethyl-8-hydroxyoctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3R,7S-Dimethyl-8-hydroxyoctanoic acid has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy of experimental results.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the synthesis of pheromones and other specialized chemicals.
Mécanisme D'action
The mechanism of action of 3R,7S-Dimethyl-8-hydroxyoctanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
3R,7S-Dimethyl-8-hydroxyoctanoic acid can be compared to other similar compounds, such as:
3R,7S-Dimethyl-8-hydroxydecanoic acid: Similar structure but with a longer carbon chain.
3R,7S-Dimethyl-8-hydroxyheptanoic acid: Similar structure but with a shorter carbon chain.
3R,7S-Dimethyl-8-hydroxyhexanoic acid: Another similar compound with an even shorter carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the balance between its hydrophobic and hydrophilic regions, which can influence its interactions with biological molecules .
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(3R,7S)-8-hydroxy-3,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O3/c1-8(6-10(12)13)4-3-5-9(2)7-11/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
Clé InChI |
FSNDRLKGWHCTQC-BDAKNGLRSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)CO)CC(=O)O |
SMILES canonique |
CC(CCCC(C)CO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



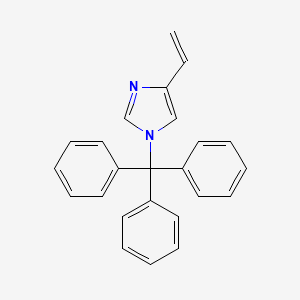
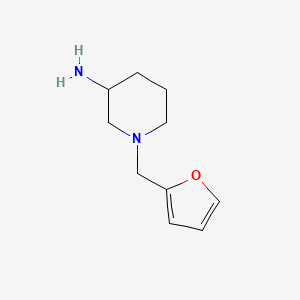
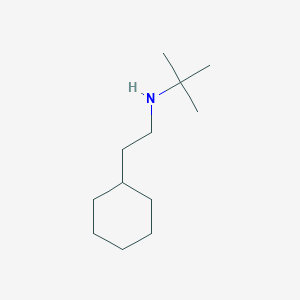
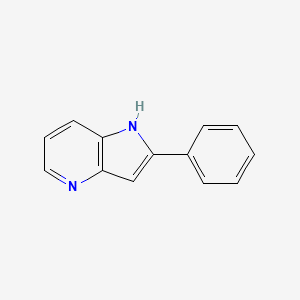
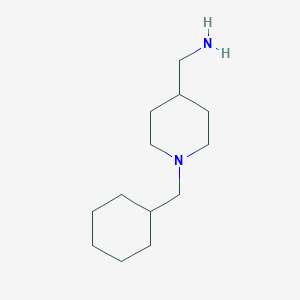

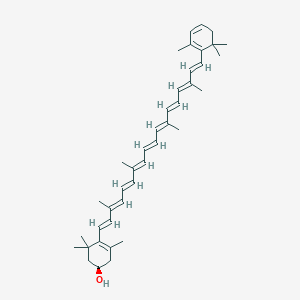
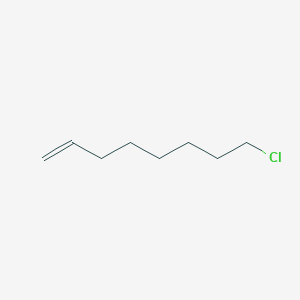
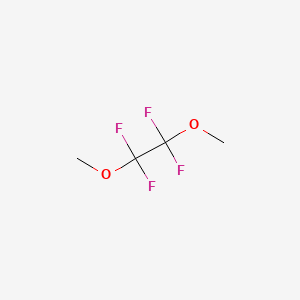
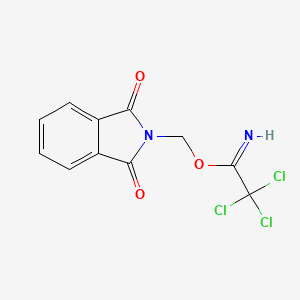
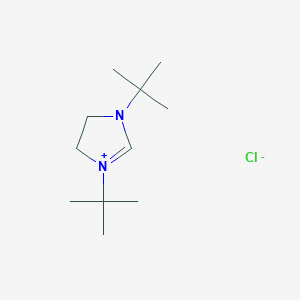
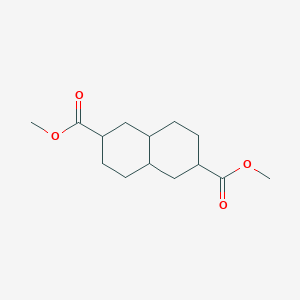
![1-[(3,5-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1366381.png)
